![molecular formula C13H10Cl2O B1610820 (3',5'-Dichlorobiphenyl-3-yl)methanol CAS No. 208941-51-9](/img/structure/B1610820.png)
(3',5'-Dichlorobiphenyl-3-yl)methanol
Overview
Description
“(3’,5’-Dichlorobiphenyl-3-yl)methanol” is a chemical compound with the molecular formula C13H10Cl2O . It is also known by other names such as 3-(3,5-Dibromophenyl)benzyl alcohol, 3-(3,5-Dichlorophenyl)benzyl alcohol, and [3-(3,5-dichlorophenyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “(3’,5’-Dichlorobiphenyl-3-yl)methanol” consists of a biphenyl group (two connected phenyl rings) with chlorine atoms at the 3’ and 5’ positions of one ring, and a methanol group attached to the 3 position of the other ring .Physical And Chemical Properties Analysis
“(3’,5’-Dichlorobiphenyl-3-yl)methanol” has a molecular weight of 253.12 . It has a boiling point of 393.9ºC at 760 mmHg and a density of 1.315 g/cm3 .Scientific Research Applications
Conversion of Methanol to Hydrocarbons
The conversion of methanol to hydrocarbons over zeolite catalysts like H-ZSM-5 has been extensively studied. Researchers like Bjørgen et al. (2007) and Svelle et al. (2006) have explored the reaction mechanism of this process, highlighting the role of methanol in hydrocarbon formation and catalyst deactivation. These studies contribute to the understanding of methanol as a chemical feedstock in industrial processes (Bjørgen et al., 2007); (Svelle et al., 2006).
Impact on Lipid Dynamics
Nguyen et al. (2019) demonstrated how methanol influences lipid dynamics, a crucial aspect in the study of biological membranes. This research provides insights into the effects of methanol on lipid transfer and flip-flop kinetics, which are fundamental for understanding cell membrane functions and transmembrane protein studies (Nguyen et al., 2019).
N-Methylation of Amines
Sarki et al. (2021) reported a method for the selective N-methylation of amines using methanol. This research contributes to the field of organic synthesis, showcasing methanol's role as both a hydrogen source and C1 synthon (Sarki et al., 2021).
Glycerol Condensation Research
Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones, a process relevant in the production of bio-based platform chemicals. This study explores the potential applications of glycerol, a renewable material, in chemical synthesis (Deutsch et al., 2007).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol-Cu(I) structure that catalyzes the Huisgen 1,3-dipolar cycloaddition. This study highlights the application of methanol derivatives in catalysis, particularly in organic synthesis (Ozcubukcu et al., 2009).
properties
IUPAC Name |
[3-(3,5-dichlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNKFCLOGGUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572383 | |
Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3',5'-Dichlorobiphenyl-3-yl)methanol | |
CAS RN |
208941-51-9 | |
Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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